1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde
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Overview
Description
1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by its unique structure, which includes an ethyl group, a methoxy group, and a methyl group attached to the indole ring, along with an aldehyde functional group at the third position .
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the biological activity of the target . This interaction can result in changes in the target’s function, leading to the observed biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to a range of biological responses, including antiviral, anti-inflammatory, and anticancer effects .
Result of Action
Indole derivatives are known to have various biologically vital properties . They have been applied as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Biochemical Analysis
Biochemical Properties
1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antioxidant, antimicrobial, and anticancer activities . These interactions often involve binding to specific active sites on enzymes or receptors, leading to inhibition or activation of biochemical pathways.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of protein kinases, which are crucial for cell signaling . Additionally, they can influence the expression of genes involved in cell proliferation and apoptosis, thereby impacting cellular functions and health.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can act as a receptor agonist or antagonist, depending on the specific target. For instance, indole derivatives have been shown to bind to the aryl hydrocarbon receptor, leading to the activation of downstream signaling pathways . This binding can result in the modulation of gene expression and subsequent biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo oxidation and other chemical transformations, which may affect their biological activity . Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular responses and overall health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant or anti-inflammatory activities. At higher doses, it may cause toxic or adverse effects, including cellular damage and organ toxicity . Understanding the dosage-dependent effects is essential for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetics.
Preparation Methods
The synthesis of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions typically include glacial acetic acid and concentrated hydrochloric acid . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the positions adjacent to it.
Major products formed from these reactions include the corresponding carboxylic acids, primary alcohols, and substituted indole derivatives.
Scientific Research Applications
1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde has various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:
Indole-3-carbaldehyde: Lacks the ethyl, methoxy, and methyl groups, making it less complex and potentially less active in certain biological contexts.
1-Methyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activities.
Properties
IUPAC Name |
1-ethyl-5-methoxy-2-methylindole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-4-14-9(2)12(8-15)11-7-10(16-3)5-6-13(11)14/h5-8H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCYPGGANRMDOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OC)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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